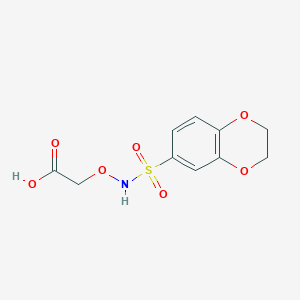![molecular formula C10H12N2O6S B7567169 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid, also known as SAAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. SAAOA is a sulfonamide derivative of glyoxylic acid and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in inflammation and cancer progression. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and to reduce the growth and invasion of cancer cells. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to exhibit antimicrobial activity against various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its versatility in various fields of research. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development. However, one of the limitations of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
For 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid and to optimize its chemical structure for improved solubility and bioavailability.
Méthodes De Synthèse
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with glyoxylic acid in the presence of a suitable base. The reaction yields 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid as a white crystalline solid with a melting point of approximately 180°C.
Applications De Recherche Scientifique
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development.
Propriétés
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-7(13)11-8-2-4-9(5-3-8)19(16,17)12-18-6-10(14)15/h2-5,12H,6H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCUNBBCQJNNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
